molecular formula C20H18ClN3O3S2 B2682357 N-(3-chlorophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941892-75-7

N-(3-chlorophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2682357
CAS No.: 941892-75-7
M. Wt: 447.95
InChI Key: XSXYPZAGHMYHOE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O3S2 and its molecular weight is 447.95. The purity is usually 95%.
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Biological Activity

N-(3-chlorophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of anticancer properties and other therapeutic applications. This article delves into the compound's structure, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClN3O2SC_{17}H_{16}ClN_3O_2S, with a molecular weight of approximately 391.89 g/mol. The compound features a thiazole ring, which is known for its biological activity, particularly in anticancer research.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing thiazole and thiadiazole moieties. For instance, derivatives that incorporate these structures have shown promising results in inhibiting cancer cell proliferation.

  • Mechanism of Action : The compound's mechanism involves inducing apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and oxidative stress. Research indicates that compounds with similar structural features can lead to significant reductions in cell viability in various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
  • Case Study Findings : In a comparative study, compounds related to thiazole derivatives exhibited IC50 values ranging from 1.61 µg/mL to 5.36 µg/mL against MCF-7 cells, indicating potent antiproliferative effects . The presence of electron-withdrawing groups like chlorine has been shown to enhance biological activity significantly.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound reveals that modifications to the thiazole ring and substituents on the phenyl groups can significantly impact biological efficacy.

Compound ModificationObserved Activity (IC50 µg/mL)Notes
Thiazole ring presence1.61 - 5.36Essential for cytotoxic activity
Chlorine substitutionImproved potencyEnhances interaction with biological targets
Methoxy group at position 4Increased solubilityAffects bioavailability

Research Findings

Recent studies have focused on synthesizing and evaluating new derivatives based on this compound's structure:

  • Synthesis and Evaluation : A study synthesized several thiazole-based compounds and evaluated their anticancer properties using MTT assays. Compounds with similar structural motifs to this compound showed IC50 values as low as 3.21 µg/mL against HepG2 cells .
  • In Vivo Studies : Preliminary in vivo studies indicated that certain derivatives could inhibit tumor growth in xenograft models, further supporting their potential as therapeutic agents .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S2/c1-27-17-7-5-14(6-8-17)22-19(26)12-29-20-24-16(11-28-20)10-18(25)23-15-4-2-3-13(21)9-15/h2-9,11H,10,12H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXYPZAGHMYHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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